7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine
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Overview
Description
7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine is an organic compound that belongs to the class of benzoxadiazines This compound is characterized by the presence of a nitro group at the 7th position and a phenyl group at the 3rd position on the benzoxadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine typically involves the nitration of 3-phenyl-2H-1,2,4-benzoxadiazine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The phenyl group can undergo oxidation reactions to form corresponding phenolic derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 7-amino-3-phenyl-2H-1,2,4-benzoxadiazine.
Substitution: Various substituted benzoxadiazines depending on the nucleophile used.
Oxidation: Phenolic derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenyl group contributes to the compound’s ability to interact with hydrophobic pockets in target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-nitro-2-phenyl-4H-3,1-benzoxazin-4-one: Similar structure but with a different ring system.
7-chloro-2-phenyl-4H-3,1-benzoxazin-4-one: Contains a chloro group instead of a nitro group.
7-amino-3-phenyl-2H-1,2,4-benzoxadiazine: The amino derivative of the compound.
Uniqueness
7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine is unique due to the presence of both a nitro group and a phenyl group on the benzoxadiazine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61773-28-2 |
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Molecular Formula |
C13H9N3O3 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
7-nitro-3-phenyl-2H-1,2,4-benzoxadiazine |
InChI |
InChI=1S/C13H9N3O3/c17-16(18)10-6-7-11-12(8-10)19-15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChI Key |
MPORELSHUPRHSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])ON2 |
Origin of Product |
United States |
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